molecular formula C11H21NO3 B114156 N-Boc-piperidine-2-methanol CAS No. 157634-00-9

N-Boc-piperidine-2-methanol

Cat. No. B114156
CAS RN: 157634-00-9
M. Wt: 215.29 g/mol
InChI Key: PZTAGFCBNDBBFZ-UHFFFAOYSA-N
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Description

N-Boc-piperidine-2-methanol, also known as 2-Hydroxymethylpiperidine-1-carboxylic acid tert-butyl ester, is a reactant used for the synthesis of various compounds such as vasopressin1b receptor antagonists, CXCR4 antagonists as anti-HIV agents, coumarin-based inhibitors of inducible nitric oxide synthase, and selective thrombin inhibitors .


Synthesis Analysis

The synthesis of N-Boc-piperidine-2-methanol involves kinetic resolution, where the recovered enantioenriched N-Boc-2-arylpiperidines can be deprotonated with n-BuLi in THF at -78 °C and quenched with electrophiles without loss of enantiopurity to provide highly enantioselective syntheses of 2,2-disubstituted piperidine products .


Molecular Structure Analysis

The empirical formula of N-Boc-piperidine-2-methanol is C11H21NO3. It has a molecular weight of 215.29 . The structure includes a piperidine ring with a tert-butyl ester (Boc) group and a hydroxymethyl group attached .


Chemical Reactions Analysis

N-Boc-piperidine-2-methanol can undergo various reactions. For instance, it can participate in Julia coupling for the synthesis of corydendramine A and cyclization-functionalization of nitrogen-containing dienes .


Physical And Chemical Properties Analysis

N-Boc-piperidine-2-methanol is a solid with a melting point of 74-78 °C. It has a density of 1.1±0.1 g/cm3 and a boiling point of 308.0±15.0 °C at 760 mmHg. Its vapor pressure is 0.0±1.5 mmHg at 25°C. The compound has a molar refractivity of 57.7±0.3 cm3 .

Scientific Research Applications

Role in Drug Design and Synthesis

Piperidines, including N-Boc-piperidine-2-methanol, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Formation of Various Piperidine Derivatives

N-Boc-piperidine-2-methanol can be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Reactant for Specific Syntheses

N-Boc-piperidine-2-methanol is used as a reactant for Julia coupling for the synthesis of corydendramine A . It’s also used in cyclization-functionalization of nitrogen-containing dienes .

Building Block for Heterocyclic Compounds

N-Boc-piperidine-2-methanol serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Synthesis of 3-phenyloctahydropyrido

2-Piperidinemethanol, a related compound, was used in the synthesis of 3-phenyloctahydropyrido .

Reactant for Synthesis of Piperazine Derivatives

N-Boc-piperidine, a related compound, is used as a reactant for the synthesis of piperazine derivatives for orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors .

Synthesis of 2-Aryl and 2-vinyl Piperidines

N-Boc-piperidine is also used as a reactant for the synthesis of 2-aryl and 2-vinyl piperidines .

Reactant for Synthesis of Allosteric IGF-1R Inhibitors

N-Boc-piperidine is used as a reactant for the synthesis of allosteric IGF-1R inhibitors .

Safety and Hazards

N-Boc-piperidine-2-methanol is classified as Acute Tox. 3 Oral - Aquatic Acute 1. It should be stored in an inert atmosphere at room temperature. It is soluble in methanol .

Future Directions

Piperidine derivatives, including N-Boc-piperidine-2-methanol, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTAGFCBNDBBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377171
Record name N-Boc-piperidine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-piperidine-2-methanol

CAS RN

157634-00-9
Record name N-Boc-piperidine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1- tert-Butyloxycarbonyl-2-hydroxymethylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Piperidine-1,2-dicarboxylic acid 1-tert-butyl ester (50 g, 218.1 mmol) in dry THF (300 mL) was cooled to −78° C. followed by adding BH3-THF solution (261.7 mL, 260.0 mmol) dropwise over 1 h. The resulting mixture was warmed to RT and stirred for 48 h. The reaction was quenched with HOAc/H2O (1:1 ratio, 100 mL). The resulting mixture was partitioned between EtOAc and sat. NaHCO3. The organic layer was washed with more sat. NaHCO3, H2O, brine, and dried over MgSO4. Concentration in vacuo gave a white solid. MS m/z: 216.2 (M+H). Calc'd. for C11H21NO3-215.15.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
261.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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